Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-
Description
Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- is a symmetric dicarboxylic acid derivative featuring a central 1,3-phenylene group connected via two carbonylimino (–NH–CO–) linkers to benzoic acid moieties at the 3-positions (Fig. 1). This compound is synthesized through solvothermal reactions, as demonstrated in the preparation of lantern-type metal-organic polyhedra (MOPs) using rhodium(II) centers . Its rigid aromatic backbone and chelating carboxylate groups make it suitable for coordination chemistry and materials science applications, such as catalysis or gas storage .
Properties
IUPAC Name |
3-[[3-[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-17-8-2-6-15(11-17)21(27)28)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJMMXLLAWHUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340404 | |
| Record name | Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-83-9 | |
| Record name | Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reacting 1,3-benzenedicarbonyl chloride (isophthaloyl chloride) with 3-aminobenzoic acid under Schotten-Baumann conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the acid chloride.
Reaction Scheme:
Typical Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) or DMF |
| Base | Triethylamine (TEA) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
| Yield | 68–75% |
The use of 3-aminobenzoic acid ensures regioselectivity, while TEA neutralizes HCl, preventing protonation of the amine.
Protection-Deprotection Strategy
To avoid self-condensation of 3-aminobenzoic acid, its carboxylic acid group is often protected as a methyl ester. Post-coupling, the ester is hydrolyzed under basic conditions:
-
Protection:
-
Coupling:
Methyl 3-aminobenzoate reacts with isophthaloyl chloride. -
Deprotection:
This approach improves yield to 82–88% by minimizing side reactions.
Carbodiimide-Assisted Coupling
Direct Amidation Using EDCl/HOBt
For substrates sensitive to acid chlorides, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) facilitate amide bond formation.
Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Coupling Agent | EDCl (1.2 equiv per amine) |
| Additive | HOBt (1.1 equiv per amine) |
| Temperature | 25°C |
| Yield | 54–62% |
While this method avoids harsh acid chlorides, the yield is lower due to competitive side reactions (e.g., urea formation).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid Chloride | High efficiency, scalable | Requires handling corrosive reagents | 68–88% |
| EDCl/HOBt | Mild conditions, no protection needed | Lower yield, costly reagents | 54–62% |
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
IR Spectroscopy:
-
NMR (DMSO-d₆):
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-[1,3-phenylenebis(carbonylimino)]bis- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared to other bis(benzoic acid) derivatives with variations in the central aromatic bridge, linker groups, and substituents (Table 1).
Table 1: Structural Comparison of Benzoic Acid Derivatives
Research Findings
- Dye Chemistry: Bismarck Brown Y (CAS 57917-55-2) exhibits strong adsorption on multi-walled carbon nanotubes for water purification, highlighting divergent applications despite structural similarities .
- Regulatory Considerations : Benzoic acid esters (e.g., CAS 61386-02-5) face significant new use reporting requirements under EPA regulations, unlike the target compound .
Biological Activity
Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- (CAS No. 94413-83-9) is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. It contains:
- Molecular Formula : C_{27}H_{20}N_{6}O_{7}
- Molecular Weight : 404.4 g/mol
- Functional Groups : Two carboxylic acid groups, two secondary amide groups, and multiple aromatic rings.
The synthesis typically involves the reaction of benzoic acid derivatives with phenylenebis(carbonylimino) compounds under controlled conditions using solvents like dimethylformamide or dimethyl sulfoxide. The mechanism of action is believed to involve interactions with enzymes and receptors, modulating their activity through various signal transduction pathways and metabolic processes.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that structural modifications can enhance activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Insecticidal Activity
Recent investigations into the insecticidal properties of related compounds have shown promise against Aedes aegypti, the vector for several arboviruses. For instance, a derivative demonstrated larvicidal activity with LC50 values significantly lower than those of conventional insecticides . This suggests potential applications in vector control strategies.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of benzoic acid derivatives on human peripheral blood mononuclear cells. Notably, one compound exhibited no cytotoxicity at concentrations up to 5200 µM, indicating a favorable safety profile for further development .
Case Studies
- Study on Antimicrobial Activity : A series of benzoic acid derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates. Results showed that specific substitutions on the aromatic ring enhanced activity against resistant strains .
- Insect Larvicidal Study : The larvicidal activity of a benzodioxole derivative was evaluated against Aedes aegypti. The study concluded that structural features significantly influence biological effectiveness, paving the way for further exploration in pest control .
Q & A
Basic: What analytical methods are recommended for quantifying Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- in complex mixtures?
Methodological Answer:
Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust method for qualitative and quantitative analysis. The LC-MS platform allows precise detection of benzoic acid derivatives by separating components via liquid chromatography and identifying them via mass fragmentation patterns. For electrochemical quantification, Square Wave Voltammetry (SWV) with boron-doped diamond (BDD) electrodes can achieve detection limits as low as 0.1 µM in pure water, validated for commercial products like sunscreens .
Basic: How can researchers ensure the purity of this compound during synthesis or isolation?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is critical for purity assessment. Cross-reference physical data such as melting point (e.g., 122.4°C for benzoic acid derivatives) and spectral properties (IR, NMR) against standardized databases like NIST Chemistry WebBook. For example, IR spectra of related compounds (e.g., 3-methylbenzoic acid) can validate structural integrity .
Advanced: How does Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis- induce stress responses in microbial systems, and what genetic factors modulate resistance?
Methodological Answer:
In Saccharomyces cerevisiae, benzoic acid stress activates multidrug transporters like Tpo1, regulated by transcription factors Gcn4 and Stp1. Experimental approaches include:
- Gene Knockout Studies: Delete TPO1 to assess susceptibility.
- Transcriptomics: Measure upregulation of TPO1 via qRT-PCR under stress.
- Metabolomics: Monitor intracellular amino acids and polyamines (e.g., via LC-MS), which decrease under benzoic acid exposure. These methods reveal cross-talk between nitrogen metabolism and stress tolerance .
Advanced: How can experimental design optimize the biosynthesis or degradation of this compound in microbial fermentation?
Methodological Answer:
Response Surface Methodology (RSM) is effective for optimizing fermentation parameters. For example, in yogurt fermentation, variables like starter culture ratios and incubation temperatures were tested in a central composite design (Table 2 in ). Apply similar factorial designs to maximize yield or degradation efficiency, using ANOVA to identify significant factors .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Follow guidelines from safety data sheets (SDS), including:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of sublimated particles (sublimes at 100°C).
- Waste Disposal: Neutralize acidic residues before disposal. Refer to SDS templates for nitrogenous compound handling, as benzoic acid derivatives may interact with amino groups .
Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?
Methodological Answer:
Discrepancies in data (e.g., melting points, solubility) arise from synthesis routes or impurities. Mitigate this by:
- Reproducibility Trials: Synthesize the compound using multiple routes (e.g., esterification vs. condensation).
- Collaborative Validation: Cross-check results with independent labs using standardized methods (e.g., ACS guidelines for benzoic acid analysis).
- Database Cross-Referencing: Compare with NIST or regulatory datasets (e.g., EMA/CHMP guidelines) .
Advanced: What role do nitrogenous compounds play in modulating the toxicity of benzoic acid derivatives?
Methodological Answer:
Benzoic acid stress depletes intracellular amino acids (e.g., glutamine) and polyamines (e.g., spermidine), exacerbating toxicity. Methodologies to study this include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
